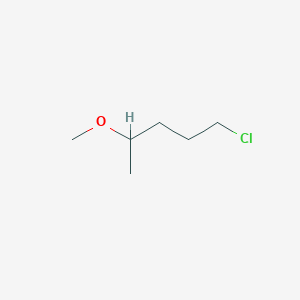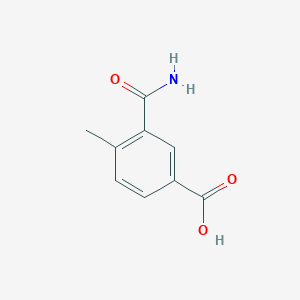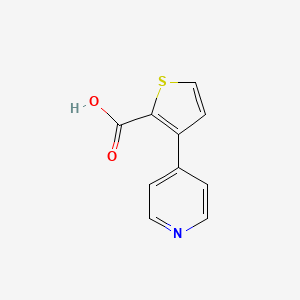
3-(Pyridin-4-yl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-4-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a pyridine ring at the 4-position and a carboxylic acid group at the 2-position. This compound is of interest due to its unique structural properties, which combine the characteristics of both thiophene and pyridine rings, making it a valuable molecule in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. In this case, the reaction between 4-bromopyridine and 2-thiopheneboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-4-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Pyridin-4-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-4-yl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological activity.
Pyridine-4-carboxylic acid:
Thieno[3,2-d]pyrimidine: Contains a fused ring system, offering different chemical and biological properties.
Uniqueness
3-(Pyridin-4-yl)thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring and a pyridine ring, which imparts distinct electronic and steric properties. This dual functionality enhances its utility in various applications, from drug development to materials science.
Propiedades
Número CAS |
1214380-77-4 |
|---|---|
Fórmula molecular |
C10H7NO2S |
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
3-pyridin-4-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-8(3-6-14-9)7-1-4-11-5-2-7/h1-6H,(H,12,13) |
Clave InChI |
CBQALOAGLQIMIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=C(SC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)

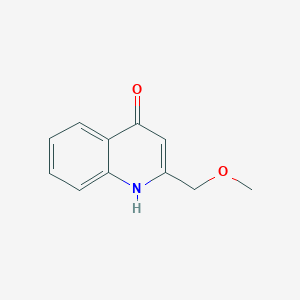


![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)



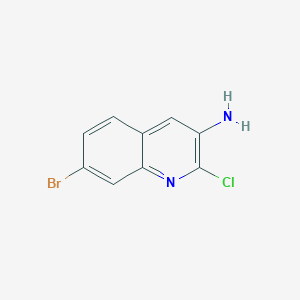
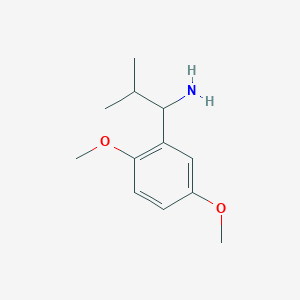
![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
